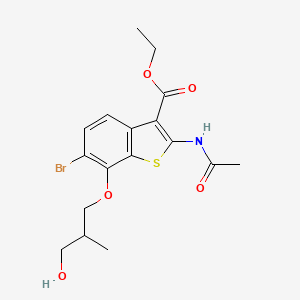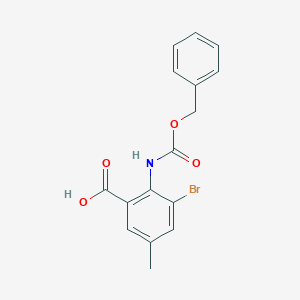
2-(3-Methoxyphenyl)-1-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a piperazine ring substituted with a 3-methoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-methylpiperazine typically involves the reaction of 3-methoxyaniline with 1-methylpiperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the fully saturated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-1-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methoxyphenyl)piperazine: Similar structure but with different substitution patterns.
1-(3-Methoxyphenyl)piperazine: Lacks the methyl group on the piperazine ring.
2-(4-Methoxyphenyl)-1-methylpiperazine: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
2-(3-Methoxyphenyl)-1-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the methyl group on the piperazine ring provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)15-2/h3-5,8,12-13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFVCUGJCCAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2672545.png)


![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)


![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2672555.png)
![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)

![2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2672560.png)


